molecular formula C24H21ClN6O4 B2942040 N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1112009-67-2

N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2942040
CAS No.: 1112009-67-2
M. Wt: 492.92
InChI Key: QJFYTLUDJXWTTD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a useful research compound. Its molecular formula is C24H21ClN6O4 and its molecular weight is 492.92. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O4/c1-13-4-6-18-16(8-13)22-23(24(33)30(12-26-22)11-21-27-14(2)29-35-21)31(18)10-20(32)28-15-5-7-19(34-3)17(25)9-15/h4-9,12H,10-11H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFYTLUDJXWTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological effects, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a multi-ring structure that integrates various pharmacophores. Its structure can be summarized as follows:

  • Chloro and Methoxy Substituents : These groups can enhance lipophilicity and alter biological activity.
  • Oxadiazole and Pyrimido Indole Components : Known for their diverse biological activities, these moieties are crucial in mediating the compound's pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMicroorganismMIC (µg/mL)
Oxadiazole DerivativeStaphylococcus aureus12.5
Oxadiazole DerivativeEscherichia coli25

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of the compound has been explored through various studies. Compounds with similar structural features have been reported to inhibit key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication.
  • In Vitro Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases. Compounds with similar structures have shown the ability to reduce inflammation markers such as TNF-alpha and IL-6 in cellular models.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against clinical isolates of Staphylococcus aureus, revealing that modifications at the 4-position significantly enhanced antibacterial potency.
  • Anticancer Screening : A comprehensive screening of pyrimidine derivatives indicated that compounds with similar indole structures exhibited promising results against various cancer cell lines, suggesting a potential pathway for drug development.

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